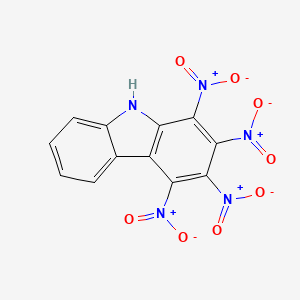
Methyl 2,2-dichloroacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dichloroacetoacetate: is an organic compound with the molecular formula C5H6Cl2O3 . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two chlorine atoms and a keto group, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2,2-dichloroacetoacetate can be synthesized through the chlorination of methyl acetoacetate. The process involves the reaction of methyl acetoacetate with sulfuryl chloride or thionyl chloride under controlled conditions. The reaction typically takes place at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where methyl acetoacetate is continuously fed and chlorinated using sulfuryl chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. This method ensures a high purity and yield suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,2-dichloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products:
Substitution Products: Amino derivatives, alcohol derivatives, and thiol derivatives.
Reduction Products: Methyl 2,2-dichloro-3-hydroxybutanoate.
Hydrolysis Products: 2,2-Dichloroacetoacetic acid.
Applications De Recherche Scientifique
Methyl 2,2-dichloroacetoacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It is used in the preparation of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is involved in the synthesis of pharmaceuticals, particularly those targeting metabolic and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism by which methyl 2,2-dichloroacetoacetate exerts its effects is primarily through its reactivity with nucleophiles. The presence of two electron-withdrawing chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic pathways to introduce functional groups and build complex molecular structures .
Comparaison Avec Des Composés Similaires
Methyl 2-chloroacetoacetate: Similar structure but with only one chlorine atom, making it less reactive.
Ethyl 2,2-dichloroacetoacetate: Similar reactivity but with an ethyl ester group instead of a methyl ester group.
Methyl acetoacetate: Lacks chlorine atoms, making it less reactive and more stable.
Uniqueness: Methyl 2,2-dichloroacetoacetate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly those requiring high reactivity for functional group transformations .
Propriétés
Numéro CAS |
6134-69-6 |
|---|---|
Formule moléculaire |
C5H6Cl2O3 |
Poids moléculaire |
185.00 g/mol |
Nom IUPAC |
methyl 2,2-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C5H6Cl2O3/c1-3(8)5(6,7)4(9)10-2/h1-2H3 |
Clé InChI |
ACSFRJMUABMPHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)OC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
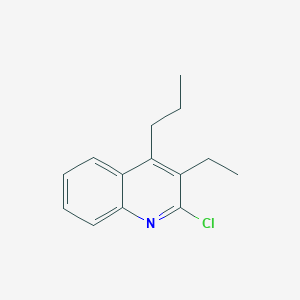
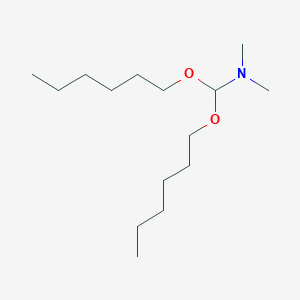
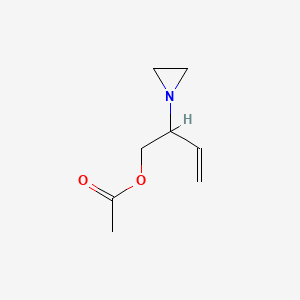

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
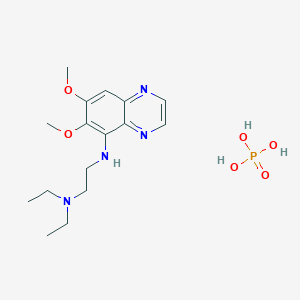
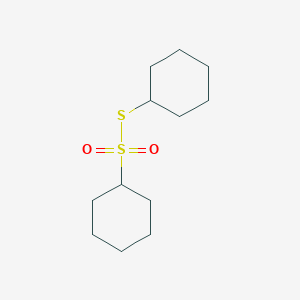
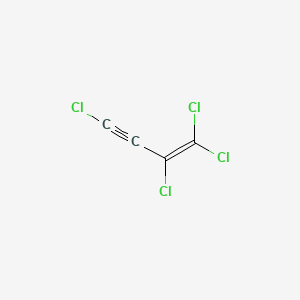

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
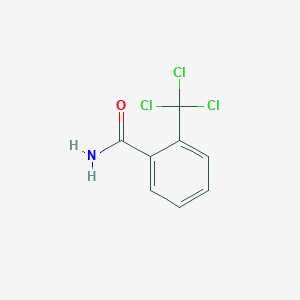
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
